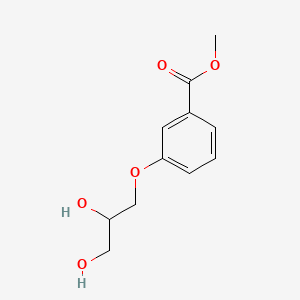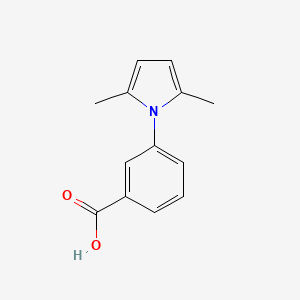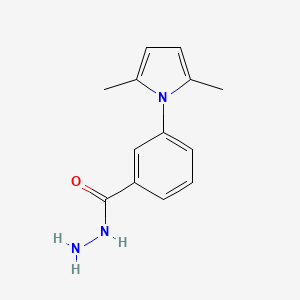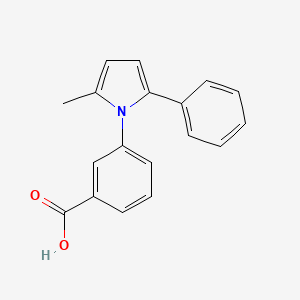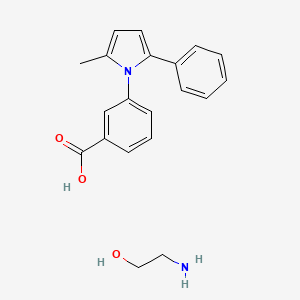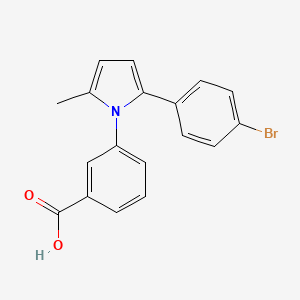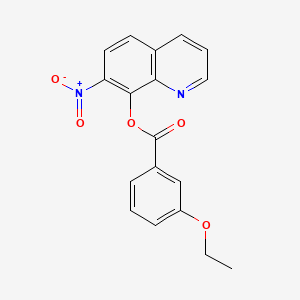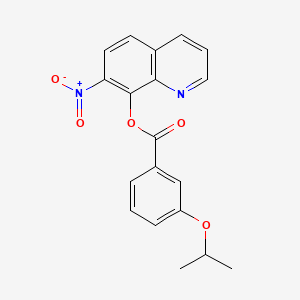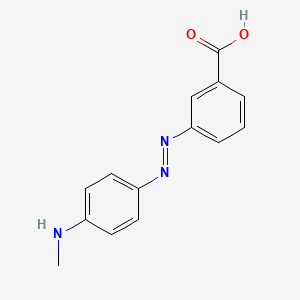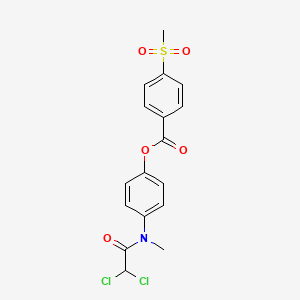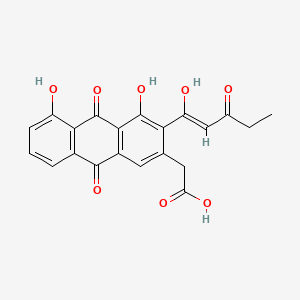
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aklanonic acid comes from Streptomyces sp. ZIMET 43717; intermediate in biosynthesis of anthracycline antibiotics.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
A series of carboxylic and hydroxamic acids based on 1,8-dihydroxy-9(10H)-anthracenone, including derivatives of 2-Anthraceneacetic acid, were synthesized and evaluated for enzyme inhibitory and antiproliferative activity. These compounds showed potent inhibitory effects in both the bovine polymorphonuclear leukocyte 5-lipoxygenase assay and the HaCaT keratinocyte proliferation assay. Notably, the N-methylated hydroxamic acids with straight chain alkyl spacers exhibited increased inhibitory activity against 5-LO while retaining antiproliferative activity. These compounds also displayed antioxidant properties and reduced prooxidant properties compared to antipsoriatic anthralin (Müller & Prinz, 1997).
Opto-Electronic Material Synthesis
Dihydroxy-9,10-dihydroanthracene, a potential intermediate in the synthesis of organic opto-electronic materials, was synthesized from 1,8-dihydroxy-9,10-anthraquinone. This synthesis process involved methylation, reduction, and demethylation, yielding a total yield of 37%. This compound's utility in the production of opto-electronic materials highlights its significance in the field of materials science (Shi-jun Zheng, 2005).
Antimicrobial Activity
In a study focused on the synthesis of 1,3,5,7-tetrahydroxy-9,10-anthraquinone and anthrone derivatives, compound 3 showed moderate activity against pathogenic bacteria like B. subtilis, E. coli, and S. typhi. These findings suggest potential applications of these derivatives in antimicrobial treatments (Nurbayti et al., 2022).
Anticancer Research
Anthraquinone derivatives have been explored for their antitumor activity. Novel anthraquinone derivatives like 2-amino-N-[4-(2-amino-3-hydroxy-propionylamino)-9,10-dioxo-9,10-dihydroanthracene-1-yl]-3-hydroxy-propionamide and 6-amino-hexanoic acid [4-(5-amino-pentanoylamino)-9,10-dioxo-9,10-dihydro-anthracen-1-yl]-amide were synthesized and tested against cancer cell lines. These compounds showed the potential to inhibit cancer cell growth at micromolar concentrations, indicating their possible use as cancer therapeutics (Sadeghi-aliabadi et al., 2004).
Propiedades
Número CAS |
91432-47-2 |
|---|---|
Nombre del producto |
2-Anthraceneacetic acid, 9,10-dihydro-4,5-dihydroxy-3-(1-hydroxy-3-oxo-1-pentenyl)-9,10-dioxo- |
Fórmula molecular |
C21H16O8 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-3-[(Z)-1-hydroxy-3-oxopent-1-enyl]-9,10-dioxoanthracen-2-yl]acetic acid |
InChI |
InChI=1S/C21H16O8/c1-2-10(22)8-14(24)16-9(7-15(25)26)6-12-18(20(16)28)21(29)17-11(19(12)27)4-3-5-13(17)23/h3-6,8,23-24,28H,2,7H2,1H3,(H,25,26)/b14-8- |
Clave InChI |
WTCFRKORYWVLAQ-ZSOIEALJSA-N |
SMILES isomérico |
CCC(=O)/C=C(/C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)\O |
SMILES |
CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
SMILES canónico |
CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aklanonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



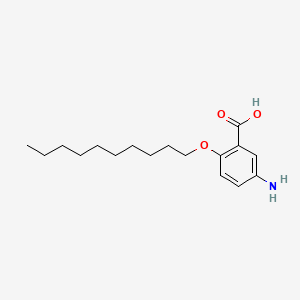
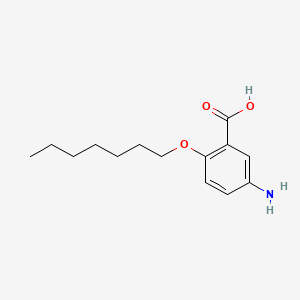
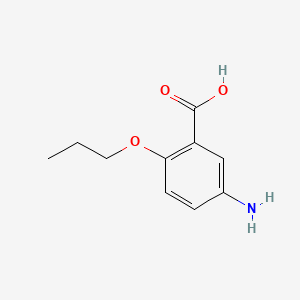
![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)
